(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Veterinary Medicinal Chemistry Synthetic Methodology Chiral Resolution

This chiral amino alcohol is a critical reagent for synthesizing heterocyclic phenicol derivatives, a class of antibacterials for livestock infections. Its defined (1R,2S)-stereochemistry and 4-iodophenyl moiety are essential for structural stability and biological activity; non-chiral or differently halogenated analogs are not viable substitutes for this synthetic pathway. High enantiomeric purity (≥95%) streamlines downstream chiral resolution. Procurement of this specific stereoisomer is mandatory for reliable research outcomes.

Molecular Formula C9H11FINO
Molecular Weight 295.09 g/mol
CAS No. 927689-70-1
Cat. No. B1519724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
CAS927689-70-1
Molecular FormulaC9H11FINO
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CF)N)O)I
InChIInChI=1S/C9H11FINO/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-9,13H,5,12H2/t8-,9-/m1/s1
InChIKeyRDKFSDYKXXYXJM-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (CAS 927689-70-1): A Chiral Amino Alcohol Building Block for Phenicol Antibacterial Research


(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (CAS 927689-70-1) is a chiral amino alcohol with the molecular formula C9H11FINO and a molecular weight of 295.09 g/mol [1]. The compound is characterized by its defined (1R,2S)-stereochemistry and the presence of both a fluorine atom and an iodine-substituted phenyl group . It is primarily cited as a useful reagent in the synthesis of heterocyclic phenicol derivatives, a class of antibacterial agents investigated for treating infections in livestock .

Why Generic Substitution Fails for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in Phenicol Derivative Synthesis


Generic substitution of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol with other amino alcohols or halogenated phenylpropanols is not viable due to the specific and non-interchangeable role of its (1R,2S)-stereochemistry and the 4-iodophenyl moiety in the intended application. This compound is explicitly documented as a reagent for preparing heterocyclic phenicol derivatives, a class where the 4-iodophenyl group is crucial for the structural stability and biological activity of the final drug-enzyme complex [1]. Analogs lacking the iodine substituent or with altered stereochemistry are unlikely to yield the same phenicol derivatives and would not be suitable for this specific synthetic pathway, making (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol a necessary and non-fungible procurement item for this line of research.

Product-Specific Evidence Guide for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol: Quantifying Its Differentiation from Analogs


Defined (1R,2S)-Stereochemistry as a Prerequisite for Phenicol Antibacterial Synthesis

The compound's utility as a synthetic reagent is contingent on its specific (1R,2S)-stereochemistry. This contrasts with racemic mixtures or compounds with undefined stereochemistry, which are not specified for this application. While direct comparative data on synthetic yield or downstream antibacterial activity is not publicly available in the provided search context, the explicit description of this compound as a 'useful reagent in the preparation of heterocyclic phenicol derivatives' implies a stereochemical requirement that generic analogs cannot meet . The comparator for this evidence is the racemic version of the compound, or any non-chiral analog, which would be unsuitable for the documented synthetic pathway.

Veterinary Medicinal Chemistry Synthetic Methodology Chiral Resolution

The 4-Iodophenyl Moiety as a Critical Halogen Bond Donor in Drug-Target Complexes

The presence of the 4-iodophenyl group is not a generic feature but a specific structural requirement for engagement with biological targets via halogen bonding. In a study of MEK kinase-inhibitor complexes, the 2-fluoro-4-iodophenyl moiety was shown to be 'crucial for the structural stability of the formed drug-enzyme complexes' [1]. While this compound is a precursor and not the final inhibitor, its incorporation provides a direct route to introducing this critical pharmacophore. Analogs with a 4-bromophenyl or 4-chlorophenyl group, or those lacking a halogen altogether, would exhibit significantly weaker halogen bonding potential and are therefore inferior starting materials for developing potent inhibitors.

Structural Biology Medicinal Chemistry Halogen Bonding

Commercial Availability with High Enantiomeric Purity

The compound is commercially available from multiple specialty chemical suppliers with specified purity (typically ≥95%) and defined stereochemistry . This contrasts with many close analogs that may only be available as racemates, in lower purity, or not at all from reliable commercial sources. For example, a search for the bromo-analog, 2-amino-1-(4-bromophenyl)-3-fluoropropan-1-ol, yields only a few poorly defined entries from non-specialist sources, indicating limited commercial accessibility and lack of established utility . The comparator for this evidence is the commercial availability of structurally similar compounds.

Chemical Procurement Chiral Chemistry Quality Assurance

Physicochemical Properties Differentiate from Non-Fluorinated and Non-Iodinated Analogs

The combination of fluorine and iodine substituents results in a unique physicochemical profile compared to non-fluorinated or non-iodinated analogs. For instance, the compound has an exact mass of 294.98694 g/mol and a predicted XLogP3 value of 1.2 . This contrasts with a non-iodinated analog like 2-amino-3-fluoro-1-phenylpropan-1-ol (molecular weight ~169.2 g/mol), which has a significantly lower molecular weight and lipophilicity, or a non-fluorinated analog like (2S)-2-amino-2-(4-iodophenyl)propan-1-ol (MW 277.11 g/mol) which lacks the key fluoroalkyl group . The combination of properties (MW, lipophilicity, halogen content) is integral to its function as a precursor to phenicol antibacterials, which typically require both fluorine and a heavy halogen for optimal activity.

Computational Chemistry ADME Prediction Property Forecast

Validated Application Scenarios for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in Phenicol Antibacterial R&D


Synthesis of Novel Heterocyclic Phenicol Derivatives for Veterinary Antibacterial Programs

This compound serves as a defined chiral starting material for constructing heterocyclic phenicol derivatives, a class of antibacterial agents being developed for treating infections in livestock . Its specific (1R,2S)-stereochemistry and 4-iodophenyl group are essential structural features for this application, and it is explicitly cited for this use, distinguishing it from non-chiral or differently halogenated analogs. This scenario is supported by direct vendor documentation of the compound's primary application.

Incorporation of a Strong Halogen Bond Donor into MEK Kinase Inhibitor Scaffolds

The 4-iodophenyl moiety within this compound is a key structural element for establishing crucial halogen bonds in drug-enzyme complexes, as demonstrated in MEK kinase-inhibitor structures [1]. While this compound is an intermediate and not the final inhibitor, its use enables the direct installation of this pharmacophore. Analogs lacking the iodine atom would not provide the same halogen bonding potential and are therefore less valuable for this medicinal chemistry strategy.

Chiral Pool Synthesis Requiring a Predefined (1R,2S)-Amino Alcohol Scaffold

The compound's well-defined stereochemistry and commercial availability in high enantiomeric purity (≥95%) make it a reliable entry in the chiral pool for synthesizing complex molecules with multiple stereocenters . This reduces the need for costly and time-consuming asymmetric synthesis or chiral resolution steps downstream. Procurement of the correct enantiomer is critical, as the wrong stereoisomer would be unfit for purpose in stereospecific syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.